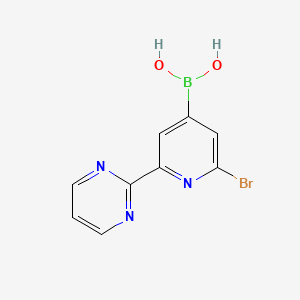
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a pyrimidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid typically involves several steps:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where a halogenated pyridine derivative reacts with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling reaction, where a halopyridine reacts with a boron reagent in the presence of a palladium catalyst to form the desired boronic acid derivative.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial use.
Análisis De Reacciones Químicas
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is highly valued for its mild conditions and functional group tolerance.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as tetrahydrofuran).
Aplicaciones Científicas De Investigación
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom and pyrimidine moiety can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Pyridine-2-boronic acid: Similar in structure but lacks the bromine and pyrimidine substituents.
Pyridine-4-boronic acid: Similar but without the bromine and pyrimidine groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a formyl group instead of the boronic acid group.
The presence of the bromine atom and pyrimidine moiety in this compound provides unique reactivity and selectivity, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C9H7BBrN3O2 |
|---|---|
Peso molecular |
279.89 g/mol |
Nombre IUPAC |
(2-bromo-6-pyrimidin-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H7BBrN3O2/c11-8-5-6(10(15)16)4-7(14-8)9-12-2-1-3-13-9/h1-5,15-16H |
Clave InChI |
KGPKRSWATJFVLJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)C2=NC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


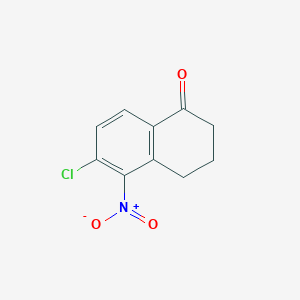
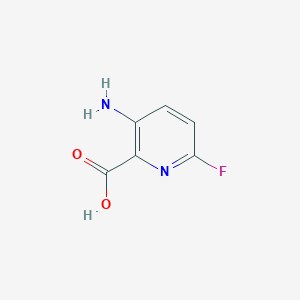
![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![5-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14085978.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)
![N-[9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide](/img/structure/B14085989.png)
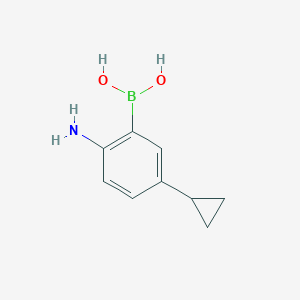
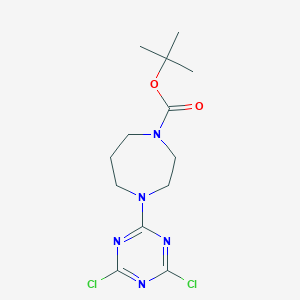
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086015.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)
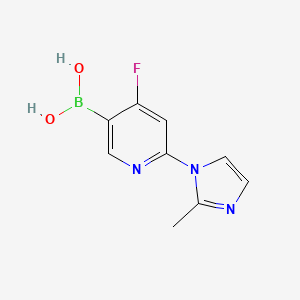
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)
